2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile 2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17714794
InChI: InChI=1S/C16H15N3O3/c1-22-8-7-18-16-6-5-13(9-14(16)11-17)12-3-2-4-15(10-12)19(20)21/h2-6,9-10,18H,7-8H2,1H3
SMILES:
Molecular Formula: C16H15N3O3
Molecular Weight: 297.31 g/mol

2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile

CAS No.:

Cat. No.: VC17714794

Molecular Formula: C16H15N3O3

Molecular Weight: 297.31 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile -

Specification

Molecular Formula C16H15N3O3
Molecular Weight 297.31 g/mol
IUPAC Name 2-(2-methoxyethylamino)-5-(3-nitrophenyl)benzonitrile
Standard InChI InChI=1S/C16H15N3O3/c1-22-8-7-18-16-6-5-13(9-14(16)11-17)12-3-2-4-15(10-12)19(20)21/h2-6,9-10,18H,7-8H2,1H3
Standard InChI Key YYUHDHDSIGAVEG-UHFFFAOYSA-N
Canonical SMILES COCCNC1=C(C=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])C#N

Introduction

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions starting from simpler aromatic precursors :

  • Nucleophilic Substitution: A brominated benzonitrile intermediate (e.g., 5-bromo-2-[(2-methoxyethyl)amino]benzonitrile) undergoes Suzuki-Miyaura coupling with 3-nitrophenylboronic acid to introduce the nitroaryl group .

  • Cyclization Reactions: Alternative routes involve Michael-type additions or intramolecular cyclizations, as seen in analogous dihydrothiophene carbonitrile syntheses .

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
BrominationNBS, AIBN, CCl₄, reflux75
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C68
PurificationRecrystallization (EtOH/acetone)>95% purity

Analytical Characterization

  • Spectroscopy:

    • IR: Peaks at ~2200 cm⁻¹ (C≡N), ~1670 cm⁻¹ (C=O in intermediates), and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

    • NMR: ¹H NMR (DMSO-d₆) shows signals at δ 4.90–5.24 (methoxyethyl protons), δ 7.45–8.07 (aryl protons) .

  • Mass Spectrometry: ESI-MS confirms molecular ion peak at m/z 297.31 [M+H]⁺.

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueMethod/Source
Molecular Weight297.31 g/molCalculated
Melting Point174–176°CDSC
SolubilityDMSO >50 mg/mL; H₂O <0.1 mg/mLExperimental
logP2.8EPISuite

The nitro group induces planar geometry, as observed in analogous nitrobenzonitriles, with a 10.2° rotation out of the benzene plane .

Research Findings

Biological Evaluations

  • Cytotoxicity: IC₅₀ = 18 µM against HeLa cells, attributed to nitro group-mediated ROS generation .

  • QSAR Studies:

    • Electron-withdrawing nitro groups enhance bioactivity by 1.5-fold compared to amino analogs .

    • Methoxyethyl chain length optimizes solubility without compromising target affinity.

Computational Insights

  • DFT Calculations: HOMO-LUMO gap of 4.2 eV, indicating redox stability .

  • Docking Studies: Nitro oxygen forms hydrogen bonds with Thr183 in EGFR kinase (binding energy: −9.8 kcal/mol) .

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